Itrizole

Pharmacokinetics Bioavailability Formulation Science

Itrizole (itraconazole) formulations are not interchangeable: oral solution shows 30–37% higher bioavailability than capsules; SUBA formulations ~180% greater. Procure Itrizole Capsules for onychomycosis pulse therapy (84.3% efficacy), oral solution for hospital transition from IV, and itraconazole for fluconazole-resistant Candida (10–100× potency advantage) and endemic mycoses. Formulation-specific selection is critical for therapeutic equivalence.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
CAS No. 2049588-24-9
Cat. No. B7821460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItrizole
CAS2049588-24-9
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3
InChIKeyVHVPQPYKVGDNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water and dilute acidic solutions

Structure & Identifiers


Interactive Chemical Structure Model





Itrizole (CAS 2049588-24-9) Procurement Guide: Understanding Itraconazole Formulation-Specific Performance


Itrizole (CAS 2049588-24-9) is the non-proprietary designation for itraconazole, a broad-spectrum triazole antifungal that inhibits fungal cytochrome P-450-dependent ergosterol synthesis [1]. As a chemical entity, itraconazole is characterized by molecular weight 705.63 g/mol, lipophilicity (logP ~5.66), and virtual water insolubility [2]. Procurement differentiation for Itrizole resides at the formulation level rather than the molecular level, with distinct pharmacokinetic profiles documented for the Itrizole Oral Solution (1%) and Itrizole Capsule dosage forms relative to alternative itraconazole formulations [3].

Itrizole Formulation Selection: Why Interchanging Itraconazole Products Without Data Is Scientifically Unsound


Despite identical active pharmaceutical ingredient (API) nomenclature, itraconazole formulations are not interchangeable due to documented, large-magnitude differences in oral bioavailability. Conventional itraconazole capsules exhibit erratic absorption highly dependent on gastric pH and food intake [1]. In contrast, the Itrizole oral solution (itraconazole-cyclodextrin complex) demonstrates 30-37% higher bioavailability than capsules, while super-bioavailable (SUBA) formulations show approximately 180% greater bioavailability [1][2]. These differences produce clinically meaningful variations in systemic drug exposure and therapeutic outcomes, mandating formulation-specific selection criteria [3].

Itrizole Quantitative Differentiation: Head-to-Head Pharmacokinetic and Antifungal Activity Data


Itrizole Oral Solution vs. Conventional Itraconazole Capsules: Quantified Bioavailability Advantage

The Itrizole oral solution formulation (itraconazole-hydroxypropyl-β-cyclodextrin complex) provides superior bioavailability relative to conventional itraconazole capsules. In a crossover study of 30 healthy volunteers receiving single 200-mg doses, the solution demonstrated 30-33% greater itraconazole bioavailability and 35-37% greater hydroxyitraconazole (active metabolite) bioavailability compared to either of two capsule formulations [1].

Pharmacokinetics Bioavailability Formulation Science

Itrizole Capsule Pulse Therapy for Onychomycosis: Post-Marketing Efficacy Rate of 84.3%

Itrizole Capsule 50 administered via pulse therapy (400 mg/day for 1 week, followed by 3 weeks off, repeated for 3 cycles) demonstrated an overall efficacy rate of 84.3% in a large-scale Japanese post-marketing surveillance study of 1,051 patients with onychomycosis [1]. The therapy completion rate was 93.0% among 2,394 patients analyzed [1].

Onychomycosis Clinical Efficacy Pulse Therapy

Itrizole (Itraconazole) MIC Range Against Candida spp.: Spectrum Positioning Relative to Fluconazole and Voriconazole

Itraconazole exhibits an MIC range of 0.03-2 μg/mL against Candida spp., positioning it as substantially more potent than fluconazole (MIC range 0.5-256 μg/mL) but with a narrower activity spectrum than voriconazole (MIC range 0.002-8 μg/mL) [1][2]. The MIC90 for itraconazole against Candida isolates ranges from 0.25 to 1 μg/mL [2].

Antifungal Susceptibility MIC Candida

Itrizole Oral Solution Phase 3 Pharmacokinetic Study in Systemic Fungal Infection (NCT00784368)

Itrizole oral solution (JK1211) was evaluated in a completed Phase 3 pharmacokinetic study (NCT00784368) enrolling 55 participants with systemic fungal infection or febrile neutropenia suspected of fungal infection [1]. The study assessed sequential therapy from intravenous itraconazole to oral solution, with dosing of 20-40 mL/day (200-400 mg/day) for 12 weeks [1].

Clinical Trial Phase 3 Systemic Fungal Infection

Itrizole Optimal Application Scenarios Based on Quantitative Evidence


Onychomycosis Treatment with Itrizole Capsule Pulse Therapy

Based on the 84.3% overall efficacy rate demonstrated in a 1,051-patient post-marketing surveillance study [1], Itrizole Capsule 50 administered as pulse therapy (400 mg/day for 1 week, repeated every 4 weeks for 3 cycles) is indicated for onychomycosis. The 93.0% therapy completion rate supports excellent patient adherence [1]. Procurement for dermatology clinics treating onychomycosis should prioritize this specific pulse therapy regimen with Itrizole Capsules.

Fluconazole-Resistant or Fluconazole-Intolerant Candidiasis

Where fluconazole MIC values exceed 32 μg/mL (resistant) or where patients exhibit fluconazole intolerance, itraconazole offers a 10-100× potency advantage based on MIC ranges (0.03-2 μg/mL vs. 0.5-256 μg/mL) [2][3]. Procurement for infectious disease units managing candidiasis in settings with known fluconazole resistance should include itraconazole as a second-line oral option.

Systemic Fungal Infection Requiring Sequential IV-to-Oral Therapy

The Phase 3 NCT00784368 study validated the use of Itrizole oral solution for sequential therapy following intravenous itraconazole in systemic fungal infections and febrile neutropenia [4]. The oral solution's 30-37% bioavailability advantage over capsules [5] makes it the preferred oral formulation for hospitalized patients transitioning from parenteral therapy, particularly those with compromised gastrointestinal function.

Aspergillosis and Endemic Mycoses (Blastomycosis, Histoplasmosis)

Itraconazole demonstrates significant in vitro activity against Aspergillus spp. and endemic fungi including Histoplasma capsulatum and Blastomyces dermatitidis at concentrations ≤1 μg/mL [6]. Unlike fluconazole, which lacks clinically meaningful activity against filamentous fungi [2], itraconazole is indicated for pulmonary and extrapulmonary blastomycosis and histoplasmosis. Procurement for infectious disease management of endemic mycoses requires itraconazole rather than fluconazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itrizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.